3-Bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a small molecule inhibitor of BCR-ABL, a tyrosine kinase that plays a crucial role in the development of chronic myeloid leukemia (CML) []. This compound belongs to a class of myristate inhibitors, which target the myristate binding pocket of BCR-ABL []. Inhibiting this binding pocket disrupts the kinase activity of BCR-ABL and prevents the proliferation of cancerous cells [].
The primary application of 3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, as suggested by the available literature, is in the field of cancer research, specifically for chronic myeloid leukemia []. It acts as a potent and selective inhibitor of BCR-ABL, making it a potential therapeutic agent for CML [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8